molecular formula C9H10N4 B14874707 3-Methylimidazo[1,5-a]pyridine-1-carboximidamide

3-Methylimidazo[1,5-a]pyridine-1-carboximidamide

Cat. No.: B14874707
M. Wt: 174.20 g/mol
InChI Key: XXGFPFIIJBJYEZ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridine-1-carboximidamide typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be used to form the imidazo[1,5-a]pyridine ring system by reacting appropriate aldehydes or ketones with amines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

3-Methylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

3-Methylimidazo[1,5-a]pyridine-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carboximidamide

InChI

InChI=1S/C9H10N4/c1-6-12-8(9(10)11)7-4-2-3-5-13(6)7/h2-5H,1H3,(H3,10,11)

InChI Key

XXGFPFIIJBJYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=N)N

Origin of Product

United States

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